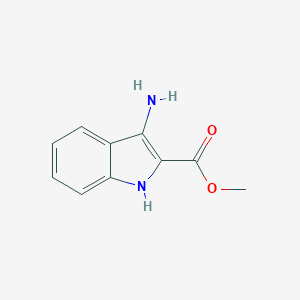

methyl 3-amino-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQZMSFQHYXWBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80406465 | |

| Record name | methyl 3-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142641-33-6 | |

| Record name | methyl 3-amino-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80406465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 3-Amino-1H-indole-2-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a senior application scientist's perspective on methyl 3-amino-1H-indole-2-carboxylate, a pivotal yet challenging building block in medicinal chemistry. We will delve into its synthesis, inherent instability, and its versatile applications as a precursor to complex heterocyclic systems.

Introduction: The Dichotomy of a Valuable Intermediate

This compound is a member of the 3-aminoindole family, a class of compounds that serve as crucial synthons in the development of novel therapeutics. The indole scaffold itself is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds. The presence of an amino group at the C3-position and a carboxylate at the C2-position provides two reactive handles for further chemical transformations, making it a highly sought-after intermediate for constructing diverse molecular architectures.

However, the utility of unprotected 3-aminoindoles is tempered by their inherent instability. These electron-rich heterocycles are highly susceptible to oxidation and dimerization, which presents significant challenges in their synthesis, purification, and storage.[1][2] Consequently, a definitive CAS number for the parent compound, this compound, is not readily found in major chemical databases, and it is often generated and used in situ or handled as a more stable, protected derivative.

Physicochemical and Spectroscopic Profile

Due to the aforementioned instability, detailed physicochemical and spectroscopic data for the isolated, unprotected this compound are scarce. However, data from its more stable, substituted analogs can provide valuable insights.

Table 1: Physicochemical Properties of Related Indole Carboxylate Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| Methyl 1H-indole-2-carboxylate | C₁₀H₉NO₂ | 175.18 | [3] |

| Methyl 1H-indole-3-carboxylate | C₁₀H₉NO₂ | 175.18 | [4] |

| Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate | C₁₁H₁₂N₂O₃ | 220.23 | [5] |

Spectroscopic Characterization:

The ¹H NMR spectrum of a related compound, methyl 3-amino-6-methoxy-1H-indole-2-carboxylate , in DMSO-d₆ shows characteristic signals: a singlet for the methyl ester protons around 3.77 ppm, a singlet for the methoxy protons at 3.90 ppm, a broad singlet for the amino protons at approximately 6.24 ppm, and aromatic protons in the range of 6.72-7.86 ppm. A broad singlet for the indole N-H proton is also observed downfield around 11.82 ppm.[5]

Synthesis of 3-Amino-1H-indole-2-carboxylates: A Methodological Overview

The synthesis of 3-amino-1H-indole-2-carboxylates requires a strategy that can construct the indole core while accommodating the sensitive amino group. A notable methodology involves a multi-step sequence starting from readily available 2-aminobenzonitriles.[6]

Reaction Scheme: Synthesis of this compound

Caption: A four-step synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from the general methodology for the synthesis of 3-amino-1H-indole-2-carboxylates.[6]

-

Step 1: Protection of the Amino Group: 2-Aminobenzonitrile is reacted with benzyl chloroformate in the presence of a base to yield benzyl (2-cyanophenyl)carbamate. This protection is crucial to prevent side reactions in subsequent steps.

-

Step 2: N-Alkylation with a Glycinate Ester: The protected 2-aminobenzonitrile is treated with a strong base like sodium hydride, followed by the addition of methyl bromoacetate. This step introduces the precursor to the C2 and C3 atoms of the indole ring.

-

Step 3: Intramolecular Cyclization: The addition of the glycinate α-carbon to the cyano group is promoted by sodium hydride at low temperatures, leading to the formation of the indole core with the amino group at the 3-position and the carboxylate at the 2-position.

-

Step 4: Deprotection: The benzyloxycarbonyl (Cbz) protecting group is removed via palladium-catalyzed hydrogenolysis to yield the final product, this compound. This method is advantageous as it proceeds under neutral conditions, which helps to preserve the sensitive 3-aminoindole product.

Reactivity and Applications in Medicinal Chemistry

The primary value of this compound lies in its utility as a versatile building block for the synthesis of more complex, biologically active molecules.

Inherent Reactivity and Stability:

The electron-donating nature of the amino group at the C3-position makes the indole ring highly nucleophilic and prone to oxidation.[1] This inherent reactivity is a double-edged sword: while it facilitates certain desired transformations, it also leads to instability, particularly in the presence of air and light, which can cause oxidative dimerization and decomposition.[1][2] To mitigate this, these compounds are often generated and used immediately in subsequent reactions or are handled as their more stable N-protected derivatives.

Workflow: Utilization in Heterocyclic Synthesis

Caption: Synthesis of pyrimidoindoles from this compound.

Applications as a Synthetic Intermediate:

This compound is a key precursor for the synthesis of fused heterocyclic systems. For example, its reaction with aryl isocyanates or isothiocyanates leads to the formation of 5H-pyrimido[5,4-b]indole derivatives.[5] These fused systems are of significant interest in drug discovery due to their diverse pharmacological activities.

The indole-2-carboxamide scaffold, which can be derived from this compound, is a prominent feature in compounds with antitubercular and anticancer properties.[7] The strategic placement of the amino and carboxylate groups allows for the systematic exploration of the chemical space around the indole core to optimize potency and pharmacokinetic properties.

Conclusion: A Challenging yet Rewarding Building Block

This compound represents a class of compounds that, despite their inherent instability, are of great value to the medicinal chemist. A thorough understanding of their synthesis, handling, and reactivity is paramount to successfully leveraging them in the design and synthesis of novel therapeutic agents. The methodologies outlined in this guide provide a framework for researchers to harness the synthetic potential of this versatile intermediate, paving the way for the discovery of next-generation pharmaceuticals.

References

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

-

methyl 3-amino-5-methyl-1H-indole-2-carboxylate - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

(PDF) ChemInform Abstract: Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. - ResearchGate. [https://www.researchgate.net/publication/232491129_ChemInform_Abstract_Methyl_3-Amino-1H-indole-2-carboxylates_in_the_Synthesis_of_5H-Pyrimido54-b]indole_Derivatives]([Link])

-

ChemInform Abstract: A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. | Request PDF - ResearchGate. [Link]

-

Cas 1150313-20-4,methyl 2-[(3-chlorophenyl)amino]-1H-indole-3-carboxylate | lookchem. [Link]

-

Indole 3 Carboxylate | PDF | Proton Nuclear Magnetic Resonance | Ester - Scribd. [Link]

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - MDPI. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines | Request PDF - ResearchGate. [Link]

-

Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - MDPI. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization - MDPI. [Link]

-

Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC - NIH. [Link]

-

Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three-Component Coupling Reaction - SciSpace. [Link]

-

methyl 3-formyl-1H-indole-2-carboxylate | C11H9NO3 | CID 735825 - PubChem. [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - RSC Publishing. [Link]

-

(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. tetratek.com.tr [tetratek.com.tr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

Methyl 3-Amino-1H-indole-2-carboxylate: A Comprehensive Technical Guide for Chemical Researchers

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the indole nucleus stands as a "privileged scaffold," a recurring motif in a multitude of biologically active compounds and functional materials. Among the vast family of indole derivatives, methyl 3-amino-1H-indole-2-carboxylate emerges as a particularly versatile and valuable building block. Its unique arrangement of a nucleophilic amino group and an electrophilic ester function, flanking the indole's characteristic pyrrole ring, offers a rich chemical playground for the synthesis of complex heterocyclic systems. This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound, tailored for researchers, scientists, and drug development professionals seeking to harness its synthetic potential. We will delve into not just the "what" but the "why," offering field-proven insights into its handling, characterization, and strategic application.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. This section outlines the key physicochemical and spectroscopic characteristics of this compound.

Core Chemical Attributes

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₀N₂O₂ | |

| Molecular Weight | 190.19 g/mol | |

| CAS Number | 31839-22-8 | |

| Appearance | Predicted: Off-white to light yellow solid | Based on related indole derivatives. |

| Melting Point | Not explicitly reported. Expected to be a solid at room temperature. For comparison, the related methyl 1H-indole-2-carboxylate has a melting point of 149-150 °C.[1] | The presence of the amino group may influence the melting point through hydrogen bonding. |

| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Limited solubility in non-polar solvents and water. | The solubility of amino acids and their derivatives is highly dependent on the solvent system and pH.[2] |

Spectroscopic Characterization: An Interpretive Guide

1.2.1. ¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)

The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the amino group, the indole NH, and the methyl ester.

-

δ ~11.0-12.0 ppm (s, 1H): This broad singlet corresponds to the indole N-H proton.

-

δ ~7.5-7.0 ppm (m, 4H): A series of multiplets representing the four protons on the benzene portion of the indole ring.

-

δ ~5.0-6.0 ppm (br s, 2H): A broad singlet for the amino (-NH₂) protons at the C3 position. The chemical shift can be variable and concentration-dependent.

-

δ ~3.8 ppm (s, 3H): A sharp singlet corresponding to the methyl ester (-OCH₃) protons.

1.2.2. ¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz)

The carbon NMR spectrum will provide a map of the carbon skeleton.

-

δ ~160-165 ppm: Quaternary carbon of the ester carbonyl (C=O).

-

δ ~140-110 ppm: Aromatic carbons of the indole ring. The carbon bearing the amino group (C3) will be significantly shielded compared to the parent indole.

-

δ ~100-135 ppm: Quaternary carbons of the indole ring (C2, C3a, C7a).

-

δ ~51 ppm: Carbon of the methyl ester (-OCH₃).

1.2.3. Infrared (IR) Spectroscopy (Predicted, KBr Pellet)

The IR spectrum will reveal the presence of key functional groups.

-

~3400-3200 cm⁻¹ (broad): N-H stretching vibrations from the indole NH and the primary amine.

-

~1680 cm⁻¹ (strong): C=O stretching of the ester carbonyl.

-

~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic ring.

-

~1250 cm⁻¹: C-O stretching of the ester.

1.2.4. Mass Spectrometry (Predicted, EI)

-

M⁺ at m/z 190: The molecular ion peak.

-

Fragmentation Pattern: Expect loss of the methoxy group (-OCH₃, m/z 31) to give a fragment at m/z 159, and loss of the carbomethoxy group (-COOCH₃, m/z 59) to give a fragment at m/z 131.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 3-amino-1H-indole-2-carboxylates can be achieved through various routes. A recently developed methodology provides a reliable pathway starting from 2-aminobenzonitriles.[3] This protocol is adapted from that general methodology.

Synthetic Workflow Overview

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Protection of 2-Aminobenzonitrile

-

To a stirred solution of 2-aminobenzonitrile (1.0 eq) in a suitable solvent (e.g., THF or DCM) at 0 °C, add a base such as pyridine or triethylamine (1.2 eq).

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-protected 2-cyanophenylcarbamate.

Causality Insight: The protection of the amino group is crucial to prevent side reactions during the subsequent alkylation step. The benzyloxycarbonyl (Cbz) group is chosen for its stability under the basic conditions of the next steps and its facile removal under neutral conditions.

Step 2: Alkylation with Methyl Bromoacetate

-

To a suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 eq) in anhydrous DMF at 0 °C, add a solution of the N-protected 2-cyanophenylcarbamate (1.0 eq) in DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl bromoacetate (1.1 eq) dropwise and allow the reaction to proceed at room temperature for 4-6 hours.

-

Monitor by TLC. Once the starting material is consumed, carefully quench the reaction with ice-water.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate to obtain the glycinate ester adduct.

Causality Insight: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the carbamate nitrogen, forming a nucleophile that readily displaces the bromide from methyl bromoacetate.

Step 3: Intramolecular Cyclization

-

To a solution of the glycinate ester adduct (1.0 eq) in anhydrous THF at -78 °C, add a solution of a strong base like sodium hydride (1.5 eq).

-

Stir the reaction at low temperature, allowing it to slowly warm to room temperature over several hours.

-

The cyclization involves the addition of the glycinate α-carbon to the cyano group.[3]

-

Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product, wash, dry, and concentrate. Purify by column chromatography to yield the protected this compound.

Causality Insight: The low temperature is critical to control the reactivity of the strong base and favor the desired intramolecular cyclization over potential side reactions.

Step 4: Deprotection

-

Dissolve the protected indole (1.0 eq) in a suitable solvent like methanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

Causality Insight: Catalytic hydrogenolysis is a mild and efficient method for removing the Cbz protecting group, yielding the free amine under neutral conditions, which is important for the stability of the electron-rich 3-aminoindole product.[3]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the dual reactivity of its amino and ester functionalities.

Reactions at the Amino Group

The 3-amino group is a potent nucleophile, readily participating in reactions with various electrophiles. A prime example is its reaction with isocyanates and isothiocyanates to form pyrimido[5,4-b]indole derivatives.[4]

Caption: Reactivity of this compound.

This reactivity makes it a valuable precursor for the synthesis of fused heterocyclic systems with potential pharmacological activity.

Role in Drug Discovery

The indole scaffold is a cornerstone in drug discovery, and derivatives of this compound are no exception. The ability to functionalize both the amino and ester groups allows for the creation of diverse chemical libraries for screening against various biological targets. Indole-2-carboxamides, which can be synthesized from this precursor, have shown a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Safety, Handling, and Storage

Hazard Identification (Inferred)

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Sensitivity: May be sensitive to light and air, with a tendency for oxidative degradation.

Recommended Handling Procedures

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Avoid inhalation of dust and vapors.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Conclusion and Future Outlook

This compound is a high-potential building block for synthetic and medicinal chemists. Its straightforward, albeit multi-step, synthesis and rich reactivity profile provide access to a wide array of complex heterocyclic structures. The insights provided in this guide, from its fundamental properties to its practical application, are intended to empower researchers to confidently and effectively utilize this versatile compound in their scientific endeavors. As the quest for novel therapeutics and functional materials continues, the strategic derivatization of such privileged scaffolds will undoubtedly play a pivotal role in future discoveries.

References

-

Shestakova, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45, 782-795. [Link]

-

Geng, X., et al. (2014). A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. Tetrahedron, 70(44), 8047-8055. [Link]

-

PubChem. (n.d.). Methyl 1H-indole-2-carboxylate. National Center for Biotechnology Information. [Link]

-

Dickerson, G. H. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

Sources

- 1. Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 3. researchgate.net [researchgate.net]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. chemicalbook.com [chemicalbook.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Application of Methyl 3-amino-1H-indole-2-carboxylate for Drug Discovery Professionals

Abstract: Methyl 3-amino-1H-indole-2-carboxylate is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a reactive amino group adjacent to an ester on the privileged indole scaffold, renders it an exceptionally versatile precursor for a diverse range of biologically active compounds. This guide provides a comprehensive technical overview of its molecular structure, detailed spectroscopic characterization, robust synthetic methodologies, and key chemical transformations. Furthermore, it explores its strategic application in the design and development of novel therapeutic agents, particularly kinase inhibitors, offering field-proven insights for researchers, scientists, and drug development professionals.

Elucidation of the Molecular Structure

The utility of this compound as a synthetic intermediate is fundamentally derived from its distinct molecular architecture. The molecule consists of a bicyclic indole core, which is a fusion of a benzene ring and a pyrrole ring. The key functionalities are an amino group (-NH₂) at the C3 position and a methyl carboxylate group (-COOCH₃) at the C2 position of the indole ring.

Spectroscopic Characterization

Precise structural confirmation is paramount and is achieved through a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (in DMSO-d₆), the aromatic protons on the benzene portion of the indole ring appear in the range of δ 7.0-7.9 ppm. The amino group protons (-NH₂) typically present as a broad singlet around δ 6.24 ppm, and the indole NH proton appears as a broad singlet at a significantly downfield shift, often above δ 11.0 ppm. The methyl ester protons (-OCH₃) are readily identified as a sharp singlet around δ 3.77 ppm.

-

¹³C NMR Spectroscopy: The carbonyl carbon of the ester is a key diagnostic peak, appearing around δ 162-166 ppm. The aromatic carbons resonate in the δ 110-140 ppm region. The methyl carbon of the ester is typically found near δ 52 ppm.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the principal functional groups. Characteristic N-H stretching vibrations for both the indole NH and the C3-amino group are observed in the 3200-3500 cm⁻¹ region. A strong absorption band corresponding to the C=O stretch of the ester is prominent around 1680-1720 cm⁻¹.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. For a methoxy-substituted analog (C₁₁H₁₂N₂O₃), the calculated mass is consistent with experimental findings, confirming its molecular formula.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | PubChem |

| Molecular Weight | 190.20 g/mol | PubChem |

| Appearance | Off-white to yellow crystalline solid | - |

| Melting Point | 149-151 °C (Varies with purity) | [1] |

| Solubility | Soluble in DMSO, DMF, and hot methanol | General Knowledge |

| CAS Number | 102505-18-4 | - |

Synthesis and Mechanistic Insight

The construction of the 3-aminoindole scaffold is a critical process, with several reported methodologies. A highly reliable and scalable approach involves a modification of the Japp-Klingemann reaction, followed by a Fischer indole synthesis.[2][3][4] This multi-step process offers a robust pathway from commercially available starting materials.

The Japp-Klingemann / Fischer Indole Synthesis Route

This classical yet powerful sequence provides a dependable route to the target molecule. The process begins with the reaction of a β-keto-ester with an aryl diazonium salt, which subsequently undergoes cyclization under acidic conditions to form the indole ring.[2][5][6]

Detailed Experimental Protocol

Step 1: Formation of the Phenylhydrazone Intermediate (Japp-Klingemann Reaction)

-

Diazotization: Aniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water at 0-5 °C. A solution of sodium nitrite (1.05 eq) in water is added dropwise while maintaining the temperature below 5 °C to form the benzenediazonium chloride solution.

-

Coupling: A separate flask is charged with methyl 2-chloroacetoacetate (1.0 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. The solution is cooled to 0-5 °C.

-

The freshly prepared diazonium salt solution is added slowly to the β-keto-ester solution. The reaction is stirred vigorously at low temperature for 2-4 hours.

-

The resulting phenylhydrazone precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Causality: The Japp-Klingemann reaction is a specific method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[2] The low temperature is critical to prevent the decomposition of the unstable diazonium salt. Sodium acetate acts as a base to deprotonate the β-keto-ester, forming an enolate which then acts as the nucleophile attacking the diazonium salt.[2][5]

Step 2: Cyclization to the Indole Core (Fischer Indole Synthesis)

-

The dried phenylhydrazone from Step 1 is suspended in a suitable solvent, such as ethanol or acetic acid.

-

A strong acid catalyst, typically sulfuric acid, polyphosphoric acid, or zinc chloride, is added.

-

The mixture is heated to reflux for several hours until TLC analysis indicates the consumption of the starting material.

-

Upon cooling, the reaction mixture is poured into ice-water, and the pH is adjusted to neutral or slightly basic with a suitable base (e.g., sodium bicarbonate).

-

The crude product precipitates and is collected by filtration.

Causality: The Fischer indole synthesis proceeds via an acid-catalyzed intramolecular electrophilic aromatic substitution.[5] The acid protonates the hydrazone, which then undergoes a-sigmatropic rearrangement (the key step) to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.[6]

Step 3: Purification (Self-Validation)

-

The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

The purity and identity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data against established literature values. This step is crucial for validating the success of the synthesis.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Strategic Derivatization

The synthetic value of this compound lies in the differential reactivity of its functional groups, allowing for selective modifications to build molecular complexity.

-

N-Acylation/Sulfonylation: The C3-amino group is a potent nucleophile and readily reacts with acyl chlorides, sulfonyl chlorides, and isocyanates to form the corresponding amides, sulfonamides, and ureas. These reactions are fundamental in drug discovery for exploring structure-activity relationships (SAR).

-

N-Alkylation: The amino group can also undergo alkylation, although care must be taken to control the degree of substitution. Reductive amination with aldehydes or ketones is a common strategy to introduce diverse alkyl groups.

-

Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH). The resulting acid is a key handle for further modifications, such as amide bond formation with various amines, a cornerstone of medicinal chemistry.[7]

-

Indole N-Functionalization: The indole nitrogen (N1) can be alkylated or arylated under basic conditions (e.g., using NaH) to introduce substituents that can modulate the compound's physicochemical properties and biological activity.

Derivatization Pathways Diagram

Caption: Schematic of a 3-aminoindole derivative inhibiting a protein kinase.

Conclusion and Future Perspectives

This compound is a high-value, versatile building block for drug discovery. Its well-defined structure, accessible synthesis, and predictable reactivity make it an ideal starting point for the construction of complex molecular architectures. Its proven utility in generating potent kinase inhibitors highlights its significance. Future work will likely focus on developing novel, more efficient synthetic routes and expanding its application to other target classes, leveraging its unique electronic and structural features to address unmet medical needs.

References

-

chemeurope.com. Japp-Klingemann reaction. Available from: [Link]

-

Slideshare. Japp klingemann reaction. Available from: [Link]

-

Shestakova, A. S., et al. (2009). Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. Russian Journal of Organic Chemistry, 45(5), 782-795. Available from: [Link]

-

Hussein, M. A., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54136-54165. Available from: [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. Available from: [Link]

-

Singhal, N. (2020). Japp Klingemann Reaction. YouTube. Available from: [Link]

-

SpectraBase. methyl 3-amino-5-methyl-1H-indole-2-carboxylate. Available from: [Link]

-

MDPI. (2019). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Available from: [Link]

-

MDPI. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Available from: [Link]

-

ResearchGate. (2014). A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. Available from: [Link]

-

ResearchGate. Three‐component reaction between 3‐aminooxindoles, aldehydes and 3‐alkylidene‐2‐oxindoles. Available from: [Link]

-

ResearchGate. Biologically active 3-aminoindole derivatives. Available from: [Link]

-

ResearchGate. Reactivity of 3-nitroindoles with electron-rich species. Available from: [Link]

-

National Institutes of Health. (2011). Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction. Available from: [Link]

-

MDPI. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available from: [Link]

-

PubChem. methyl 3-iodo-1H-indole-2-carboxylate. Available from: [Link]

-

Supporting information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available from: [Link]

-

Royal Society of Chemistry. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available from: [Link]

-

PubChem. Methyl 1H-indole-2-carboxylate. Available from: [Link]

-

PlantaeDB. Methyl indole-3-carboxylate. Available from: [Link]

-

ARKAT USA, Inc. (2025). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Available from: [Link]

-

ACS Publications. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

-

National Institutes of Health. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Japp-Klingemann_reaction [chemeurope.com]

- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Japp klingemann reaction | PPTX [slideshare.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

A Technical Guide to the ¹H NMR Spectrum of Methyl 3-amino-1H-indole-2-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 3-amino-1H-indole-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the spectrum of this important heterocyclic compound. We will explore the characteristic chemical shifts, coupling constants, and the influence of experimental conditions, such as solvent choice, on the spectral features. The guide includes detailed experimental protocols and visual aids to facilitate a deeper understanding of the molecular structure and its NMR spectroscopic signature.

Introduction: The Structural Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] this compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including fused heterocyclic systems like 5H-pyrimido[5,4-b]indoles.[2][3] Accurate structural elucidation is paramount for ensuring the integrity of synthetic pathways and the purity of the final compounds. ¹H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of every proton in the molecule.[4][5] This guide will systematically deconstruct the ¹H NMR spectrum of this compound, providing the expertise needed for confident spectral assignment.

Molecular Structure and Proton Environments

To interpret the spectrum, it is essential first to identify the chemically distinct protons in the molecule. The structure of this compound contains several key proton environments, each with a characteristic signature in the ¹H NMR spectrum.

Caption: Labeled structure of the target molecule.

Detailed ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by signals from the indole ring, the amino group, and the methyl ester. The precise chemical shifts can vary depending on the solvent and sample concentration.[6][7]

Indole N-H Proton

The proton attached to the indole nitrogen (H1) is typically the most downfield signal in the spectrum, often appearing as a broad singlet. Its chemical shift is highly sensitive to hydrogen bonding, solvent, and concentration.[6] In aprotic polar solvents like DMSO-d₆, which acts as a hydrogen bond acceptor, this signal is often observed in the range of δ 10.0-12.0 ppm.[6][8] The broadness arises from quadrupole broadening by the ¹⁴N nucleus and chemical exchange with residual water or other exchangeable protons in the sample.[4][6]

Aromatic Protons (H4, H5, H6, H7)

The four protons on the benzene portion of the indole ring typically resonate in the aromatic region, between δ 7.0 and 8.0 ppm.[9][10][11] Their specific chemical shifts and coupling patterns provide unambiguous assignment.

-

H4 and H7: These protons are influenced by the anisotropic effect of the fused pyrrole ring and are generally found at the extremes of the aromatic region.[12] H7 is often a doublet, while H4 appears as a doublet of doublets due to coupling with H5 and a smaller meta-coupling with H6.[13]

-

H5 and H6: These protons are typically found in the more shielded (upfield) portion of the aromatic region, often appearing as complex multiplets or triplets of doublets.[13] Their signals can sometimes overlap, requiring 2D NMR techniques for definitive assignment.[13]

Amino (-NH₂) Protons

The protons of the C3-amino group are also exchangeable and their signal is often a broad singlet.[4][14] In a non-polar solvent like CDCl₃, they may appear in the range of δ 3-5 ppm.[14] However, in DMSO-d₆, due to strong hydrogen bonding with the solvent, their chemical shift moves downfield and can be observed around δ 6.2 ppm.[2] The signal's intensity will correspond to two protons. This peak will disappear upon shaking the sample with a drop of D₂O, a technique used to confirm the presence of exchangeable protons.[15]

Methyl Ester (-OCH₃) Protons

The three protons of the methyl ester group are chemically equivalent and not coupled to any other protons. Therefore, they appear as a sharp singlet.[16][17] Being attached to an oxygen atom, they are deshielded and typically resonate in the range of δ 3.7-3.9 ppm.[2][16][17] The exact position is influenced by the electronic effects of the indole system.[18]

Summary of Predicted Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influences & Notes |

| Indole N-H | 10.0 - 12.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | Highly solvent and concentration dependent; exchangeable.[6] |

| Aromatic H4, H5, H6, H7 | 7.0 - 8.0 | Multiplets (m) | 4H | Coupling patterns (d, t, dd) reveal specific positions.[9][13] |

| Amino -NH₂ | ~6.2 (in DMSO-d₆) | Broad Singlet (br s) | 2H | Exchangeable with D₂O; position is solvent dependent.[2][14][15] |

| Methyl Ester -OCH₃ | 3.7 - 3.9 | Singlet (s) | 3H | Sharp signal; deshielded by adjacent oxygen atom.[2][16] |

Experimental Protocols and Considerations

The quality of the ¹H NMR spectrum is highly dependent on careful sample preparation and the choice of experimental parameters.

Causality of Solvent Selection

The choice of a deuterated solvent is a critical experimental decision.[19][20]

-

Chloroform-d (CDCl₃): A common, relatively non-polar solvent. However, the signals for the N-H and -NH₂ protons can be very broad or even unobservable due to rapid chemical exchange.[21]

-

Dimethyl sulfoxide-d₆ (DMSO-d₆): A polar, aprotic solvent that is an excellent choice for this molecule. It forms strong hydrogen bonds with the N-H and -NH₂ protons, slowing down the exchange rate and resulting in sharper, more distinct signals that are shifted downfield.[6][21] This makes their observation and integration more reliable.

-

Methanol-d₄ (CD₃OD): A polar, protic solvent. This solvent should generally be avoided as it will cause the N-H and -NH₂ proton signals to be completely exchanged with deuterium, rendering them invisible in the ¹H NMR spectrum.

Caption: Workflow for NMR sample preparation and analysis.

Step-by-Step Protocol for NMR Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of dry this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a clean pipette, add approximately 0.6 mL of high-purity deuterated solvent (e.g., DMSO-d₆).

-

Dissolution: Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved. A brief sonication may be used if necessary.

-

Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube to prevent magnetic field distortions.

-

Standard: Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm), but for modern spectrometers, the residual solvent peak (e.g., DMSO-d₅ at δ ≈ 2.50 ppm) is often used for calibration.[5][22]

Trustworthiness: Self-Validating Systems and Advanced Techniques

To ensure the trustworthiness of the spectral interpretation, the assignments should be self-validating. The integration of all signals should sum to the total number of protons in the molecule (10H). Furthermore, the observed coupling patterns in the aromatic region must be consistent with the proposed structure.

For unambiguous confirmation, 2D NMR experiments such as COSY (Correlation Spectroscopy) can be employed. A COSY experiment would show correlations between coupled protons, for instance, confirming the connectivity between H4-H5, H5-H6, and H6-H7 in the aromatic spin system. This provides an authoritative cross-check of the assignments made from the 1D spectrum.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. A systematic approach to analysis, beginning with the identification of distinct proton environments and considering the impact of experimental conditions, allows for a complete and confident assignment of all signals. By understanding the causality behind chemical shifts and coupling patterns, and by employing best practices in sample preparation, researchers can leverage ¹H NMR as a powerful and reliable tool for the characterization of this and related indole derivatives.

References

-

¹H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. Retrieved from [Link]

-

¹H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. (2012). PubMed. Retrieved from [Link]

-

methyl 3-amino-5-methyl-1H-indole-2-carboxylate - Optional[1H NMR] - Spectrum. Spectrum-Help.com. Retrieved from [Link]

-

Methyl 3-Amino-1H-indole-2-carboxylates in the Synthesis of 5H-Pyrimido[5,4-b]indole Derivatives. (2009). ResearchGate. Retrieved from [Link]

-

¹H NMR Spectroscopy. University of Regensburg. Retrieved from [Link]

-

14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy Tutorial: Amines. University of Calgary. Retrieved from [Link]

-

NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

A New Methodology for the Synthesis of 3-Amino-1H-indole-2-carboxylates. (2014). ResearchGate. Retrieved from [Link]

-

¹H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. (2005). ResearchGate. Retrieved from [Link]

-

Plot of change in Chemical Shift of Methyl Proton on M.B. vs % Composition of M.B. with M.A. ResearchGate. Retrieved from [Link]

-

29.9 ¹H NMR Spectroscopy – Organic and Biochemistry Supplement. eCampusOntario Pressbooks. Retrieved from [Link]

-

Influence of solvents on the ¹H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. University of Nigeria. Retrieved from [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. Retrieved from [Link]

-

¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0029737). Human Metabolome Database. Retrieved from [Link]

-

Indole 3 Carboxylate. Scribd. Retrieved from [Link]

-

Chemical shifts of the amine protons signal in ¹H NMR spectra. ResearchGate. Retrieved from [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2020). MDPI. Retrieved from [Link]

-

¹H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2006). ResearchGate. Retrieved from [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. University of Wisconsin-Madison. Retrieved from [Link]

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023). MDPI. Retrieved from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation. Royal Society of Chemistry. Retrieved from [Link]

-

Comparison of ¹H-NMR spectra of the novel indole 12 under various conditions. ResearchGate. Retrieved from [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I). (2021). Chemistry LibreTexts. Retrieved from [Link]

-

bmse000097 Indole at BMRB. Biological Magnetic Resonance Bank. Retrieved from [Link]

-

Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. Retrieved from [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates. PubMed. Retrieved from [Link]

-

Proton NMR spectra of purified and synthesized 3-hydroxy-oxindole. ResearchGate. Retrieved from [Link]

Sources

- 1. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Indole(120-72-9) 1H NMR spectrum [chemicalbook.com]

- 11. bmse000097 Indole at BMRB [bmrb.io]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. unn.edu.ng [unn.edu.ng]

- 20. thieme-connect.de [thieme-connect.de]

- 21. researchgate.net [researchgate.net]

- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the ¹³C NMR of Methyl 3-Amino-1H-indole-2-carboxylate

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of methyl 3-amino-1H-indole-2-carboxylate, a key heterocyclic scaffold in contemporary drug discovery and organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this important molecule.

Introduction: The Significance of this compound

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] this compound, in particular, serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. Its unique electronic structure, arising from the interplay between the electron-donating amino group at the C3 position and the electron-withdrawing methyl ester at C2, makes it a fascinating subject for spectroscopic analysis.

¹³C NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and characterization of such molecules. It provides a detailed fingerprint of the carbon skeleton, offering insights into the electronic environment of each carbon atom. This guide will delve into the nuances of the ¹³C NMR spectrum of this compound, providing a framework for its confident identification and characterization.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The chemical shift of each carbon atom in this compound is influenced by a combination of factors, including hybridization, inductive effects, and resonance effects. The indole ring system itself is aromatic, and its carbon signals are typically found in the downfield region of the spectrum. The substituents at positions 2 and 3, however, significantly modulate the electron density around the ring, leading to characteristic shifts.

-

C2 (Carbonyl Carbon of the Ester): This quaternary carbon is expected to be the most downfield signal in the spectrum (typically δ > 160 ppm) due to the direct attachment of two electronegative oxygen atoms.

-

C3 (Amino-substituted Carbon): The powerful electron-donating amino group will cause a significant upfield shift for C3 compared to an unsubstituted indole. This carbon is expected to be highly shielded.

-

C3a and C7a (Bridgehead Carbons): These quaternary carbons are part of the fused ring system and their chemical shifts are influenced by both the pyrrole and benzene portions of the indole.

-

C4, C5, C6, and C7 (Benzene Ring Carbons): These carbons will appear in the aromatic region of the spectrum (typically δ 110-140 ppm). Their precise chemical shifts are influenced by the overall electron density of the indole system.

-

Methyl Carbon of the Ester: This sp³ hybridized carbon will be found in the upfield region of the spectrum (typically δ 50-60 ppm).

To provide a more quantitative prediction, we can draw upon data from closely related structures, such as ethyl 3-amino-1H-indole-2-carboxylate derivatives. While the ester group differs slightly (ethyl vs. methyl), the impact on the chemical shifts of the indole ring carbons is expected to be minimal.

Experimental Protocol for ¹³C NMR Acquisition

Acquiring a high-quality ¹³C NMR spectrum is paramount for accurate structural analysis. The following protocol outlines a robust methodology for the analysis of this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃) are common choices for indole derivatives. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for its characteristic solvent signal which can be used for referencing.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. Higher concentrations are generally required for ¹³C NMR compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Sample Filtration: To ensure optimal spectral resolution by removing any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 or 500 MHz spectrometer:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Spectral Width (SW): Approximately 200-250 ppm, centered around 100-120 ppm to encompass the full range of expected chemical shifts.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for obtaining accurate integrations of the signals, especially for quaternary carbons.

-

Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required. A typical range is from 1024 to 4096 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential line broadening of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Chemical Shift Referencing: Reference the spectrum to the solvent signal (e.g., DMSO-d₆ at δ 39.52 ppm or CDCl₃ at δ 77.16 ppm).

Spectral Analysis and Data Interpretation

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-decoupled) | Justification |

| C=O | ~162.5 | Singlet | Carbonyl carbon of the ester group, highly deshielded. |

| C2 | ~138.0 | Singlet | Attached to the electron-withdrawing ester and the indole nitrogen. |

| C3 | ~113.5 | Singlet | Significantly shielded by the electron-donating amino group. |

| C3a | ~129.5 | Singlet | Bridgehead carbon, influenced by both rings. |

| C4 | ~122.0 | Singlet | Aromatic carbon adjacent to the fused pyrrole ring. |

| C5 | ~120.5 | Singlet | Aromatic carbon. |

| C6 | ~119.0 | Singlet | Aromatic carbon. |

| C7 | ~113.8 | Singlet | Aromatic carbon adjacent to the indole nitrogen. |

| C7a | ~126.0 | Singlet | Bridgehead carbon, influenced by both rings. |

| -OCH₃ | ~55.5 | Singlet | Methyl carbon of the ester group. |

mol [label=<

>] } Caption: Structure of this compound with carbon numbering.Conclusion: The Power of ¹³C NMR in Structural Elucidation

The ¹³C NMR spectrum of this compound provides a wealth of information that is critical for its unambiguous identification and characterization. The predicted chemical shifts, based on sound theoretical principles and data from closely related analogs, offer a reliable fingerprint for this important synthetic intermediate. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire high-quality spectra, enabling them to verify the structure and purity of their samples. This level of analytical rigor is essential for advancing research in medicinal chemistry and drug development, where the precise structure of a molecule dictates its biological activity.

References

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]

-

Indole 3 Carboxylate. Scribd. [Link]

-

Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI. [Link]

-

Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC. [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum Analysis of 3-Aminoindole Derivatives

This guide provides a comprehensive exploration of the infrared (IR) spectrum analysis of 3-aminoindole derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of facts, this document delves into the causal relationships behind spectral features and experimental choices, ensuring a deep and practical understanding of the subject.

Section 1: The Significance of 3-Aminoindoles and the Role of IR Spectroscopy

The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The precise characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring the quality of pharmaceutical products.

Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of 3-aminoindole derivatives. By probing the vibrational frequencies of molecular bonds, IR spectroscopy provides a unique "fingerprint" of a compound, allowing for the identification of key functional groups and shedding light on the electronic and steric effects of various substituents.

Section 2: Theoretical Principles of IR Spectroscopy in the Context of 3-Aminoindoles

The absorption of infrared radiation by a molecule excites it from a lower to a higher vibrational state. The frequency of the absorbed radiation is dependent on the masses of the bonded atoms and the strength of the bond connecting them. For a 3-aminoindole derivative, the IR spectrum is a composite of the vibrational modes of the indole ring system and the attached amino group, as well as any other substituents.

The key vibrational modes to consider in the analysis of 3-aminoindole derivatives include:

-

N-H Stretching: The amino group (NH2) gives rise to characteristic stretching vibrations.

-

C-N Stretching: The stretching of the bond between the amino group and the indole ring is a key indicator.

-

Aromatic C-H Stretching: Vibrations of the C-H bonds on the indole ring.

-

Aromatic C=C Stretching: The in-ring double bond stretching vibrations.

-

N-H Bending: The scissoring and wagging motions of the amino group.

The position, intensity, and shape of these absorption bands can be significantly influenced by factors such as hydrogen bonding, electronic effects of substituents (electron-donating or electron-withdrawing), and the physical state of the sample.

Section 3: Experimental Protocol: A Self-Validating System

The acquisition of a high-quality IR spectrum is contingent upon meticulous sample preparation and a robust experimental workflow. The following protocol is designed to ensure reproducibility and accuracy.

Sample Preparation: The Thin Solid Film Method

For solid 3-aminoindole derivatives, the thin solid film method is often the most effective technique as it avoids interference from solvents or mulling agents.[1][2]

Step-by-Step Methodology:

-

Dissolution: Dissolve a small amount (5-10 mg) of the solid 3-aminoindole derivative in a few drops of a volatile solvent such as methylene chloride or diethyl ether.[1] The choice of solvent is critical; it must completely dissolve the sample and evaporate quickly without leaving a residue.

-

Deposition: Using a pipette, place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[1][2]

-

Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of the solid sample on the plate.[1][2] If the resulting spectrum has peaks of low intensity, an additional drop of the solution can be added and the solvent evaporated again.[1] Conversely, if the peaks are too intense, the plate should be cleaned and a more dilute solution used.[1][2]

-

Analysis: Place the salt plate in the sample holder of the FTIR spectrometer and acquire the spectrum.

Alternative Sample Preparation: KBr Pellets and Nujol Mulls

-

KBr Pellets: This method involves grinding the sample with dry potassium bromide (KBr) and pressing the mixture into a transparent pellet.[3] KBr is transparent in the IR region, providing a spectrum free of interfering peaks.[1]

-

Nujol Mulls: A Nujol mull is created by grinding the solid sample with a small amount of mineral oil (Nujol) to form a paste, which is then placed between two salt plates.[1][4] While this method is quick and easy, the Nujol itself has absorption bands that may obscure parts of the sample's spectrum.[1]

Data Acquisition with Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is a versatile sampling technique that allows for the direct analysis of solid and liquid samples with minimal to no preparation.[5][6] An evanescent wave penetrates a small distance into the sample that is in contact with the ATR crystal, providing a high-quality spectrum.[5] This technique is particularly useful for in-situ monitoring of reactions involving heterocyclic amines.[7]

Experimental Workflow Diagram:

Caption: Experimental workflow for IR analysis.

Section 4: Interpretation of the IR Spectrum of 3-Aminoindole Derivatives

A systematic approach to interpreting the IR spectrum of a 3-aminoindole derivative involves examining specific regions for characteristic absorption bands.

The N-H Stretching Region (3500-3250 cm⁻¹)

This region is dominated by the stretching vibrations of the N-H bonds in the primary amino group.

-

Primary Amines (R-NH₂): These compounds typically exhibit two distinct bands.[8][9][10]

-

Indole N-H Stretch: The N-H bond of the indole ring itself also gives rise to a stretching vibration, often observed around 3406 cm⁻¹ in indole.[11] In 3-substituted indoles, electron-withdrawing groups can shift this band to lower frequencies, while electron-releasing groups shift it to higher frequencies.[12]

The C-H Stretching Region (3100-2800 cm⁻¹)

-

Aromatic C-H Stretch: The C-H bonds of the aromatic indole ring absorb in the 3100-3000 cm⁻¹ region.[13]

-

Aliphatic C-H Stretch: If the derivative contains alkyl substituents, the C-H stretching vibrations will appear below 3000 cm⁻¹.[14][15]

The Double Bond Region (1650-1400 cm⁻¹)

-

N-H Bending (Scissoring): Primary amines show an N-H bending vibration in the range of 1650-1580 cm⁻¹.[8][16]

-

Aromatic C=C Stretching: The indole ring exhibits characteristic in-ring C=C stretching vibrations, typically appearing as two bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[13]

The Fingerprint Region (Below 1400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole.

-

C-N Stretching: The C-N stretching vibration of aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[8][16]

-

N-H Wagging: A broad and strong band due to N-H wagging can be observed for primary amines in the 910-665 cm⁻¹ region.[8][16]

-

C-H Out-of-Plane Bending: The substitution pattern on the aromatic ring can often be determined from the C-H out-of-plane bending bands in the 900-675 cm⁻¹ region.[13]

Summary of Characteristic IR Absorption Bands for 3-Aminoindole Derivatives:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amino, Asymmetric) | 3400-3300 | Medium | One of two peaks for a primary amine.[8] |

| N-H Stretch (Amino, Symmetric) | 3330-3250 | Medium | The second of two peaks for a primary amine.[8] |

| N-H Stretch (Indole) | ~3400 | Medium, Sharp | Position is sensitive to substituents.[11][12] |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Characteristic of the indole ring.[13] |

| N-H Bend (Scissoring) | 1650-1580 | Medium to Strong | Present in primary amines.[8] |

| Aromatic C=C Stretch | 1600-1585 & 1500-1400 | Medium to Strong | Two distinct bands are typical for the indole ring.[13] |

| C-N Stretch (Aromatic) | 1335-1250 | Strong | Indicates the bond between the amino group and the ring.[8] |

| N-H Wag | 910-665 | Strong, Broad | Characteristic of primary amines.[8] |

Molecular Structure of 3-Aminoindole:

Caption: Structure of 3-Aminoindole.

Section 5: Case Study: The Influence of Substituents

The electronic nature of substituents on the indole ring can significantly impact the vibrational frequencies of neighboring functional groups.

-

Electron-Withdrawing Groups (e.g., -NO₂, -CN): These groups decrease the electron density in the ring and on the nitrogen atoms. This can lead to a strengthening of the N-H bond in the indole ring, shifting its stretching frequency to a higher wavenumber. Conversely, the C-N bond of the amino group may be weakened, shifting its stretching frequency to a lower wavenumber.

-

Electron-Donating Groups (e.g., -OCH₃, -CH₃): These groups increase the electron density in the ring. This can weaken the indole N-H bond, causing a shift to a lower wavenumber, and strengthen the C-N bond of the amino group, shifting its stretching frequency to a higher wavenumber.

The vibrational frequency of a nitrile (C≡N) group, for instance, is known to be sensitive to the electronic character of substituents on an aromatic ring.[17] Similar principles apply to the various bonds within 3-aminoindole derivatives.

Section 6: Conclusion

Infrared spectroscopy is an indispensable tool in the arsenal of chemists working with 3-aminoindole derivatives. A thorough understanding of the characteristic absorption bands, coupled with a robust experimental methodology, allows for the confident identification and structural elucidation of these important compounds. By carefully analyzing the shifts in vibrational frequencies, researchers can gain valuable insights into the electronic and structural nuances imparted by various substituents, which is crucial for the rational design of novel therapeutic agents.

References

- Feist, P. (n.d.). Sampling Technique for Organic Solids in IR Spectroscopy.

- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines.

- University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids.

- Dieng, S. D. (n.d.). Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons.

- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.

- Sample preparation for FT-IR. (n.d.).

- Attalla, M., et al. (n.d.). An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. PubMed.

- IR Spectroscopy Tutorial: Aromatics. (n.d.).

- Organic Nitrogen Compounds II: Primary Amines. (2019, March 1). Spectroscopy Online.

- Study of the composition of amines using IR spectroscopy. (n.d.). International Journal of Academic Research and Development.

- Synthesis and Infrared Spectra of Some Indole Compounds. (n.d.).

- FT-IR spectrum of control indole. (n.d.). ResearchGate.

- Infrared Spectroscopy. (n.d.).

- 6.3 IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.

- 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts.

- Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. (n.d.). ResearchGate.

- ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo.

- Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mt.com [mt.com]

- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 7. An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. allreviewjournal.com [allreviewjournal.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3-amino-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-1H-indole-2-carboxylate is a vital heterocyclic compound, frequently employed as a key intermediate in the synthesis of a wide array of pharmacologically active molecules. Its indole core is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. Accurate structural characterization of this and related molecules is paramount for ensuring the integrity of synthetic pathways and the quality of final compounds. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information from minute sample quantities.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We will delve into the nuances of different ionization techniques, predict and explain fragmentation patterns based on first principles and established literature, and provide robust, field-tested experimental protocols for its analysis. The causality behind experimental choices will be emphasized, empowering the researcher to not only replicate but also adapt these methods to their specific analytical challenges.

Selection of Ionization Techniques: A Deliberate Choice

The choice of ionization technique is the most critical parameter in designing a mass spectrometry experiment. It dictates the nature of the initial ion and, consequently, the entire fragmentation cascade. For a molecule like this compound, two techniques are of primary importance: Electron Impact (EI) and Electrospray Ionization (ESI).

-

Electron Impact (EI): This is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is exceptionally powerful for structural elucidation as the resulting fragmentation pattern serves as a molecular fingerprint, often allowing for unambiguous identification by comparison to spectral libraries. It is typically coupled with Gas Chromatography (GC-MS).

-

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique. The analyte in solution is sprayed through a high-voltage capillary, creating a fine mist of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase. This process imparts very little excess energy, typically yielding the intact protonated molecule, [M+H]⁺. ESI is ideal for confirming molecular weight and is the standard for Liquid Chromatography-Mass Spectrometry (LC-MS). Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation of the selected [M+H]⁺ ion.

Electron Impact Mass Spectrometry (EI-MS) Analysis

Under EI conditions, we expect to observe the molecular ion (M⁺) and a series of characteristic fragment ions that reveal the molecule's structure piece by piece. The molecular weight of this compound (C₁₀H₁₀N₂O₂) is 190.19 g/mol .

Expected Molecular Ion: The molecular ion peak, M⁺, will appear at a mass-to-charge ratio (m/z) of 190.

Proposed Fragmentation Pathway: The fragmentation of indole derivatives under EI is well-documented.[1][2] The primary fragmentation processes for this compound are expected to involve the ester and amino functional groups.

-

Loss of a Methoxy Radical (•OCH₃): A common fragmentation pathway for methyl esters is the cleavage of the C-O bond, resulting in the loss of a methoxy radical (•OCH₃, 31 Da). This yields a stable acylium ion.

-

Loss of Carbon Monoxide (CO): The resulting acylium ion can then lose a molecule of carbon monoxide (CO, 28 Da).

-

Loss of HCN: A characteristic fragmentation of the indole ring itself involves the expulsion of hydrogen cyanide (HCN, 27 Da).[1]

Summary of Key EI-MS Fragments

| m/z Value | Proposed Identity | Formula of Lost Neutral |

| 190 | Molecular Ion [M]⁺ | - |

| 159 | [M - •OCH₃]⁺ | •OCH₃ |

| 131 | [M - •OCH₃ - CO]⁺ | •OCH₃, CO |

| 132 | [M - CO₂CH₂]⁺ | CO₂CH₂ |

| 116 | [Fragment from further degradation] | - |

| 89 | [Fragment from indole ring cleavage] | - |

Visualizing EI Fragmentation

Caption: Proposed EI fragmentation pathway for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis

ESI-MS, particularly when coupled with tandem MS (MS/MS), provides complementary information to EI-MS. The soft nature of ESI will primarily yield the protonated molecule.

Expected Protonated Molecule: In positive ion mode, the base peak will be the protonated molecule, [M+H]⁺, at an m/z of 191.

Tandem MS (MS/MS) Fragmentation: By selecting the m/z 191 ion and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The fragmentation pathways may differ from EI due to the presence of the additional proton. Common losses include ammonia (NH₃) from the protonated amino group and methanol (CH₃OH) from the ester.

Summary of Key ESI-MS/MS Fragments

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Identity | Formula of Lost Neutral |

| 191 | 174 | [M+H - NH₃]⁺ | NH₃ |

| 191 | 159 | [M+H - CH₃OH]⁺ | CH₃OH |

| 191 | 131 | [M+H - CH₃OH - CO]⁺ | CH₃OH, CO |

Experimental Protocols

The following protocols are provided as a robust starting point. Instrument-specific optimization is always recommended.

Protocol 1: GC/EI-MS Analysis

This protocol is designed for the structural confirmation and identification of the analyte.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of high-purity ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of 1-10 µg/mL.

-

-

Instrumentation (Example: Agilent GC-MS System):

-

Gas Chromatograph:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet: Split/splitless, operated in splitless mode.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometer:

-

Ion Source: Electron Impact (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-450.

-

-

Protocol 2: LC/ESI-MS Analysis

This protocol is ideal for confirming the molecular weight and for analyzing samples from complex matrices.

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Dilute to a final concentration of 1-10 µg/mL using the initial mobile phase composition.

-

Filter the final solution through a 0.22 µm syringe filter.

-

-

Instrumentation (Example: Waters ACQUITY UPLC with a Xevo TQ-S Mass Spectrometer):

-

Liquid Chromatograph:

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-